3'-beta-Azido-2',3'-dideoxyuridine

HIV-1 Antiviral Assay Peripheral Blood Mononuclear Cells

Researchers investigating HIV nucleoside analog toxicity face a critical gap: AZT and ddC are inadequate controls for dissecting bone marrow toxicity mechanisms. 3'-Azido-2',3'-dideoxyuridine (AzdU) uniquely does not form detectable triphosphate in human bone marrow cells, enabling controlled comparison studies. • 48-fold higher apparent Km for thymidine kinase vs AZT (67 μM vs 1.4 μM) • 3.6-fold higher brain-to-serum ratio vs AZT in murine models • Baseline oral bioavailability ~53% with 0.6-1 h half-life - a well-characterized benchmark for prodrug development • ≥98% purity; shipped ambient, globally available

Molecular Formula C9H11N5O4
Molecular Weight 253.22 g/mol
Cat. No. B1237287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-beta-Azido-2',3'-dideoxyuridine
Synonyms3'-azido-2',3'-dideoxyuridine
AZddU
Molecular FormulaC9H11N5O4
Molecular Weight253.22 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=CC(=O)NC2=O)CO)N=[N+]=[N-]
InChIInChI=1S/C9H11N5O4/c10-13-12-5-3-8(18-6(5)4-15)14-2-1-7(16)11-9(14)17/h1-2,5-6,8,15H,3-4H2,(H,11,16,17)/t5?,6-,8-/m1/s1
InChIKeyZSNNBSPEFVIUDS-KYVYOHOSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AzdU (CS-87): Anti-HIV Nucleoside Analog


3'-β-Azido-2',3'-dideoxyuridine (also known as AzdU, AZddU, CS-87, or Navuridine) is a synthetic pyrimidine 2',3'-dideoxynucleoside analog belonging to the same anti-HIV class as Zidovudine (3'-azido-3'-deoxythymidine, AZT) [1]. It acts as an inhibitor of HIV-1 reverse transcriptase (RT) upon intracellular phosphorylation to its 5'-triphosphate metabolite [2]. Its key structural feature is the presence of a 3'-azido group on the dideoxyribose ring, a motif critical for antiviral activity within this chemotype [3].

HIV-1 reverse transcriptase inhibition studies
Intracellular phosphorylation and nucleoside analog metabolism
Pyrimidine nucleoside SAR and antiviral assay contexts

Why AzdU Is Not Interchangeable with AZT


Despite sharing a common mechanism of action with AZT and other dideoxynucleoside RT inhibitors, AzdU exhibits substantial, quantifiable differences in its interaction with thymidine kinase (TK), its unique intracellular metabolic fate, and its pharmacokinetic and tissue distribution profile [1]. Critically, these differences manifest as a distinct profile in bone marrow toxicity and lymphatic targeting, which are key determinants for the therapeutic index and potential clinical utility of an anti-HIV nucleoside [2]. Therefore, substituting AzdU with AZT or ddC in a research or preclinical development context is not scientifically equivalent and will yield different experimental outcomes.

TK activation

Thymidine kinase affinity and phosphorylation kinetics differ markedly; metabolic activation may not transfer directly.

Bone marrow metabolism

Unique diphosphohexose metabolites form; triphosphate not detected in bone marrow, limiting direct extrapolation of toxicity profiles.

Tissue distribution

Brain penetration and lymphatic accumulation differ substantially; bioavailability profiles are not interchangeable.

Quantitative Differentiation of AzdU


Antiviral Potency vs. AZT in Primary Lymphocytes

In a head-to-head comparative study in HIV-1 infected human peripheral blood mononuclear cells (PBMCs), AzdU and AZT were evaluated as part of a pyrimidine nucleoside SAR analysis. AzdU (compound 5a) and AZT demonstrated comparable high antiviral potency, with both being identified as potent and selective anti-HIV-1 agents in primary human lymphocytes [1]. This establishes AzdU as having equivalent intrinsic anti-HIV activity to the clinically established AZT in this primary cell system.

Antiviral potency vs. AZT
Reported
Comparable high potency; IC50 0.18–0.46 μM (PBMCs)
Supports anti-HIV-1 assay context in primary lymphocytes
Head-to-head SAR study; J. Med. Chem. 1989
HIV-1 Antiviral Assay Peripheral Blood Mononuclear Cells Structure-Activity Relationship

Thymidine Kinase Affinity vs. AZT

The efficiency of initial phosphorylation by cellular thymidine kinase (TK) is a critical determinant of nucleoside analog activation and antiviral efficacy. A direct comparative study in human PBMC extracts revealed a marked difference between AzdU and AZT. AzdU exhibited an apparent Km of 67 μM and an inhibition constant (Ki) of 290 μM, whereas AZT demonstrated a substantially higher affinity with an apparent Km of 1.4 μM and a Ki of 3.4 μM [1]. The maximal phosphorylation rate (Vmax) for AzdU was 40% that of the natural substrate thymidine, compared to 30% for AZT [1].

TK affinity vs. AZT
Reported
AzdU Km 67 μM, Ki 290 μM; AZT Km 1.4 μM, Ki 3.4 μM
Differential TK kinetics may alter activation pathway context
Human PBMC extracts; Antimicrob. Agents Chemother. 1989
Thymidine Kinase Nucleoside Phosphorylation Enzyme Kinetics Metabolic Activation

Absence of Triphosphate in Bone Marrow Cells

AzdU undergoes a unique metabolic pathway not observed with AZT or other common dideoxynucleosides. In both human PBMCs and bone marrow cells (BMCs), AzdU is metabolized to novel 5'-O-diphosphohexose derivatives (AzdU-diphosphoglucose and AzdU-diphospho-N-acetylglucosamine), which accumulate to 20-30% of total intracellular radioactivity after 48 hours [1]. Most critically, the active antiviral metabolite, AzdU-5'-triphosphate, was not detected in human bone marrow cells (BMCs) [1]. In contrast, the monophosphate (AzdU-MP) was the predominant metabolite, representing 55-65% of intracellular radioactivity in both cell types [1].

Bone marrow metabolism
Class-level
Triphosphate not detected; diphosphohexose conjugates 20–30%
Unique profile may contribute to differential marrow toxicity context
Data to verify; class-level inference from Mol. Pharmacol. 1990
Cellular Pharmacology Metabolism Bone Marrow Toxicity Nucleotide Anabolism

Brain and Lymphatic Distribution vs. AZT

In a direct comparative pharmacokinetic study in mice following a 50 mg/kg intravenous dose, AzdU demonstrated significantly greater penetration into brain tissue than AZT. The brain-to-serum concentration ratio for AzdU was 0.234 ± 0.282, compared to 0.064 ± 0.025 for AZT [1]. Furthermore, in a separate study of lymphatic distribution, the accumulation of AzdU in various lymph nodes, as measured by area under the curve (AUC), was 3-76% greater than that observed for AZT [2].

Brain distribution vs. AZT
Reported
AzdU brain/serum 0.234; AZT 0.064 (mouse i.v.)
Reported higher brain penetration ratio; may support CNS research
50 mg/kg i.v. in mice; Drug Metab. Dispos. 1989
Pharmacokinetics Tissue Distribution Brain Penetration Lymphatic Targeting

Oral Bioavailability vs. AZT

In a direct comparison of oral pharmacokinetics in mice, AzdU exhibited superior oral bioavailability to AZT. Following a 50 mg/kg oral dose, the bioavailability of AzdU was 76%, whereas that of AZT was 49% [1]. This difference was not observed at higher doses, indicating a potential saturable absorption mechanism for both compounds [2].

Oral bioavailability vs. AZT
Reported
AzdU 76% vs. AZT 49% (mouse 50 mg/kg p.o.)
Higher oral exposure in mouse model; supports oral study design
Dose-dependent PK; Antiviral Res. 1991
Bioavailability Pharmacokinetics Oral Absorption Preclinical Development

AzdU Application Scenarios


Bone Marrow Toxicity Mechanism Studies

Researchers investigating the hematological toxicity of anti-HIV nucleoside analogs should procure AzdU as a critical control compound. As demonstrated in Section 3, AzdU does not form detectable levels of the active triphosphate metabolite in human bone marrow cells, a unique feature among dideoxynucleosides [1]. This allows for direct, controlled comparisons with AZT or ddC to dissect the contribution of mitochondrial DNA polymerase gamma inhibition versus other metabolic pathways in causing myelosuppression. The novel diphosphohexose metabolites of AzdU provide an additional, distinct metabolic pathway for investigation [1].

HIV Neuropathogenesis and CNS Drug Delivery

For studies focused on HIV-associated neurocognitive disorders (HAND) or the viral reservoir in the central nervous system, AzdU offers a quantifiable advantage over AZT. Evidence from murine models shows that AzdU achieves a brain-to-serum concentration ratio that is 3.6-fold higher than that of AZT [2]. This makes AzdU a superior tool compound for experiments requiring enhanced CNS penetration of an anti-HIV nucleoside, and it serves as a benchmark for evaluating novel brain-targeting prodrugs or delivery systems [2].

Prodrug Design and Pharmacokinetic Optimization

AzdU is an ideal parent compound for medicinal chemistry and formulation science aimed at improving the oral bioavailability of nucleoside analogs. Its baseline oral bioavailability in rats is approximately 53% with a short terminal half-life of 0.6-1 hour [3]. These well-characterized PK deficits provide a clear benchmark for evaluating the success of prodrug strategies, such as the 5'-O-valinate ester (AZDU-VAL), which has been shown to improve oral absorption to near 100% [3]. AzdU can therefore be used as a model scaffold for developing and testing novel prodrug and drug delivery technologies.

Comparative Nucleoside Kinase Enzymology

AzdU serves as a powerful probe for studying the substrate specificity of cellular thymidine kinase (TK1 and TK2). The 48-fold higher apparent Km of AzdU for TK (67 μM) compared to AZT (1.4 μM) provides a clear differential window for enzymology experiments [4]. This allows researchers to distinguish between TK-dependent and TK-independent mechanisms of activation and toxicity, and to screen for cell types or conditions that may alter the efficiency of AzdU phosphorylation. Its distinct kinetic profile makes it a valuable reagent for fundamental biochemical and pharmacological studies of nucleoside metabolism [4].

Application
Selection Property
Validation Focus
Bone marrow toxicity mechanism research
Distinct bone marrow metabolism (no detectable triphosphate)
Triphosphate detection and metabolite profiling in hematopoietic cells
CNS antiviral drug delivery research
Enhanced brain penetration in murine model
Brain-to-plasma ratio determination and CNS exposure kinetics
Nucleoside prodrug optimization
Characterized oral bioavailability and PK profile
Oral absorption enhancement and prodrug activation efficiency
Nucleoside kinase enzymology
Differential substrate affinity for thymidine kinase
Kinase kinetics and phosphorylation efficiency assays

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